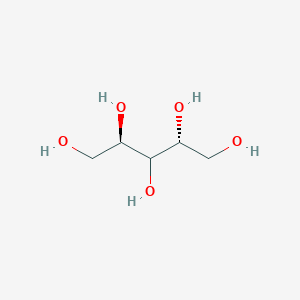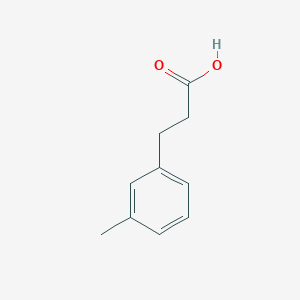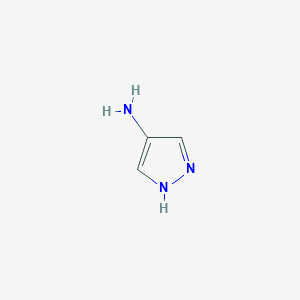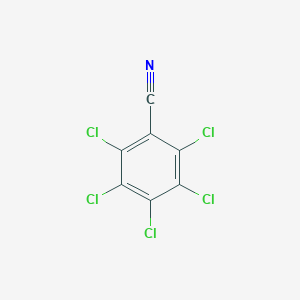
D-Arabinitol
Vue d'ensemble
Description
D-Arabinitol, also known as this compound-1-phosphate, is a naturally occurring sugar alcohol found in plants, fungi, and bacteria. It is a white crystalline powder with a sweet taste and is used in the food industry as a sweetener. In the medical field, it is used as a laboratory reagent, as a diagnostic marker for liver disease, and as a therapeutic agent in the treatment of a variety of diseases.
Applications De Recherche Scientifique
Séparation énantiomérique utilisant des polymères à empreinte moléculaire (MIP)
Le D-Arabinitol a été utilisé dans la synthèse de MIP pour séparer sélectivement l'énantiomère, le L-Arabinitol . Cette approche non covalente permet de différencier les alcools de sucre en fonction de leur empreinte moléculaire, ce qui pourrait être particulièrement utile en chimie analytique pour identifier et purifier des isomères spécifiques.
Bioconversion en L-Xylulose
La recherche a exploré la co-immobilisation d'enzymes sur des nanoparticules magnétiques pour améliorer la conversion du L-Arabinitol en L-Xylulose . Ce processus est important dans la production de sucres rares, qui ont des applications potentielles dans les produits pharmaceutiques et comme édulcorants hypocaloriques.
Substrat pour la caractérisation des enzymes
Le this compound sert de substrat pour identifier, différencier et caractériser diverses enzymes, y compris celles provenant de Gluconobacter oxydans et d'organismes hyperthermophiles . Cette application est cruciale en enzymologie et en biochimie pour comprendre la spécificité et la fonction des enzymes.
Adsorption sélective à partir de fluides biologiques
Une application novatrice du this compound implique son utilisation dans les MIP pour l'adsorption sélective du composé à partir d'échantillons d'urine dopés . Cela pourrait avoir des implications pour le diagnostic médical et la surveillance des niveaux d'alcools de sucre dans les fluides biologiques.
Étude des structures cristallines
Le this compound a été utilisé dans l'étude des structures cristallines pour comprendre le comportement des rotamères . Cette recherche peut fournir des informations sur les propriétés physiques des alcools de sucre et leurs interactions en chimie à l'état solide.
Mécanismes de réaction enzymatiques
Le composé joue un rôle dans l'étude des mécanismes de réaction enzymatiques, en particulier dans le contexte de la régénération des cofacteurs pendant les processus de bioconversion . La compréhension de ces mécanismes est essentielle pour les applications de biotechnologie industrielle où les enzymes sont utilisées pour des transformations chimiques à grande échelle.
Mécanisme D'action
Target of Action
D-Arabinitol primarily targets enzymes involved in glycogen metabolism, specifically glycogen phosphorylase (GP) and glycogen synthase (GS) . These enzymes control the synthesis and degradation of glycogen, a multi-branched glucose polymer that serves as a form of energy storage in bacteria, fungi, and animals . This compound also acts as a potent inhibitor of α-mannosidase .
Mode of Action
This compound inhibits the action of GP and GS, thereby modulating cellular glycogen levels . It is also known to inhibit α-mannosidase, an enzyme involved in the processing of mannose-containing glycoproteins
Biochemical Pathways
This compound affects the biochemical pathways related to glycogen metabolism. By inhibiting GP and GS, it disrupts the balance between glycogen synthesis and degradation . The inhibition of α-mannosidase affects the processing and maturation of mannose-containing glycoproteins . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics following oral administration It has been observed that this compound is broadly distributed in the gastrointestinal tract, liver, and kidney . It is mainly excreted into urine and feces .
Result of Action
The inhibition of GP and GS by this compound can lead to alterations in cellular glycogen levels . This could potentially impact various cellular processes that rely on glycogen as an energy source. The inhibition of α-mannosidase could affect the processing of mannose-containing glycoproteins, potentially impacting protein function . In the context of Candida spp., this compound is associated with symptoms such as bloating, constipation, rashes, fungal infections, fatigue, brain fog, and mood swings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, relative humidity, wind speed, and leaf area index have been shown to influence the ambient air concentrations and spatial distribution of this compound . Additionally, the presence of other components in the environment can enhance the absorption of this compound through the intestinal barrier .
Analyse Biochimique
Biochemical Properties
D-Arabinitol interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized by a variety of bacteria using an arabitol dehydrogenase enzyme . Additionally, this compound is a substrate used to identify, differentiate, and characterize enzymes such as the gluconobacter oxydans dehydrogenase(s), Gox2181, hyperthermophilic this compound dehydrogenase from Thermotoga maritime, and NAD-dependent this compound dehydrogenase from acetic acid bacterium, Acetobacter suboxydans .
Cellular Effects
It is known that this compound can influence cell function through its interactions with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. For example, it is known to interact with the arabitol dehydrogenase enzyme during its metabolism . It also interacts with various dehydrogenases, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from D-ribulose-5-phosphate through enzymatic dephosphorylation and reduction . It is then metabolized by bacteria using an arabitol dehydrogenase enzyme .
Subcellular Localization
It is known that this compound can interact with various enzymes and proteins, which could potentially influence its localization within the cell .
Propriétés
IUPAC Name |
(2R,4R)-pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045979 | |
| Record name | D-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
729 mg/mL | |
| Record name | D-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
488-82-4, 2152-56-9 | |
| Record name | Arabinitol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arabinitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arabinitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-arabinitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARABINITOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARABINITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 - 104 °C | |
| Record name | D-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes D-Arabinitol a potential marker for invasive candidiasis?
A1: this compound is a major metabolite produced by most pathogenic Candida species, but not by humans []. This distinction makes it a potential biomarker for differentiating fungal infections from other conditions.
Q2: How do serum this compound levels in patients with invasive candidiasis compare to healthy individuals?
A2: Studies using gas chromatography have shown that serum this compound concentrations above 1.0 microgram per milliliter were present in patients with invasive candidiasis, while healthy individuals exhibited lower levels [].
Q3: Does the stereoisomeric configuration of arabinitol matter in diagnosis?
A3: Yes, differentiating between this compound and L-arabinitol is crucial. While this compound is produced by Candida species, L-arabinitol is part of normal human metabolism []. Studies have shown that the excess arabinitol in body fluids and tissues during candidiasis is primarily the D isomer, highlighting the need for stereospecific quantitation for accurate diagnosis.
Q4: Can gastrointestinal Candida colonization influence this compound levels and confound diagnosis?
A4: While gastrointestinal Candida albicans colonization can lead to elevated this compound levels, research suggests that this increase is often transient and less pronounced compared to levels observed in invasive candidiasis [].
Q5: What is the impact of antibiotics on this compound levels?
A6: Intriguingly, administering antibiotics like gentamicin and chloramphenicol to rats led to a transient increase in urine arabinitol levels, irrespective of Candida colonization []. This suggests that the antibiotics might suppress gut bacteria responsible for metabolizing dietary arabinitol.
Q6: What analytical techniques are available for measuring this compound levels?
A6: Several methods exist, with varying degrees of complexity, cost, and accuracy:
- Gas chromatography (GC): A traditional method, it provides accurate and reliable measurements but can be time-consuming [, , ].
- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and specificity, allowing for the differentiation of this compound from other compounds [, ].
- Enzymatic Fluorometric Assay: Utilizes the enzyme this compound dehydrogenase (ADH) for a more rapid and specific analysis compared to GC [, , , , ].
Q7: What are the advantages of using the enzymatic fluorometric assay over gas chromatography for measuring this compound?
A7: The enzymatic fluorometric assay offers several benefits:
- Speed: Significantly faster than GC, allowing for rapid turnaround times for results [].
- Specificity: Highly specific for this compound, minimizing interference from other polyols commonly found in serum [].
- Automation: Can be automated on clinical chemistry analyzers, enabling high-throughput analysis and reducing manual labor [, ].
Q8: Beyond diagnosis, can this compound measurements be used to monitor treatment efficacy?
A9: Yes, research suggests that monitoring serum this compound levels could be valuable for assessing the effectiveness of antifungal therapy [, , , , , , ]. Decreasing this compound levels often correlate with a positive response to treatment.
Q9: What is the significance of understanding the CDP-D-arabinitol biosynthetic pathway?
A10: The CDP-D-arabinitol pathway in Streptococcus pneumoniae is involved in the synthesis of its capsular polysaccharides (CPSs), which are key virulence factors []. Inhibiting this pathway could lead to the development of new antimicrobials.
Q10: How are molecularly imprinted polymers (MIPs) being used in this compound research?
A11: MIPs are synthetic materials designed to selectively bind to specific target molecules, in this case, this compound [, ]. This technology shows promise for developing highly selective sensors for this compound detection and for separating this compound from complex mixtures.
Q11: What insights does the crystal structure analysis of this compound offer?
A12: By using the magnetically oriented microcrystal array (MOMA) technique, researchers have successfully determined the crystal structure of this compound []. This breakthrough opens up possibilities for studying the interactions of this compound with enzymes and other molecules at a molecular level, potentially aiding in drug design and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)






![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)